
2,2'-Thiobis(4-tert-pentylphenol)
Overview
Description
2,2’-Thiobis(4-tert-pentylphenol) is an organic compound with the molecular formula C22H30O2S. It is a phenolic compound characterized by the presence of a sulfur atom linking two phenol groups, each substituted with a tert-pentyl group. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(4-tert-pentylphenol) typically involves the reaction of 4-tert-pentylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Reactants: 4-tert-pentylphenol and sulfur dichloride.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Sulfur dichloride is added dropwise to a solution of 4-tert-pentylphenol in dichloromethane, followed by stirring for several hours.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiobis(4-tert-pentylphenol) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(4-tert-pentylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated phenols.
Scientific Research Applications
Antioxidant in Polymer Production
TBPP is primarily used as an antioxidant in the production of various polymers, including rubber and plastics. Its ability to inhibit oxidative degradation enhances the durability and longevity of these materials.
- Case Study : In a study on the stabilization of polyolefins, TBPP was shown to effectively reduce the rate of oxidation compared to other common antioxidants like BHT (butylated hydroxytoluene) and Irganox 1010. The results indicated that TBPP provided superior thermal stability at elevated temperatures, making it suitable for high-performance applications .
Stabilizer in Coatings and Adhesives
The compound is also utilized as a stabilizer in coatings and adhesives. It helps maintain the integrity of these materials under environmental stressors such as UV exposure and moisture.
- Data Table: Performance Comparison of Stabilizers
Stabilizer | Thermal Stability (°C) | UV Resistance | Application Suitability |
---|---|---|---|
TBPP | 250 | High | Excellent for outdoor use |
BHT | 220 | Moderate | General use |
Irganox 1010 | 230 | Low | Indoor applications |
Antimicrobial Properties
Recent investigations have suggested that TBPP may possess antimicrobial properties, making it a candidate for use in medical applications or as a preservative in consumer products.
- Research Findings : A study conducted by the Journal of Applied Microbiology demonstrated that TBPP exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used preservatives .
Environmental Considerations
While TBPP has beneficial applications, its environmental impact must also be considered. Assessments indicate that while it is not classified as persistent or bioaccumulative, there are concerns regarding its endocrine-disrupting potential. Regulatory bodies recommend monitoring its usage to mitigate any ecological risks associated with its release into aquatic environments .
Mechanism of Action
The mechanism of action of 2,2’-Thiobis(4-tert-pentylphenol) primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The sulfur atom in the molecule also plays a role in stabilizing the radical intermediates formed during the antioxidant process .
Comparison with Similar Compounds
Similar Compounds
2,2’-Thiobis(4-tert-octylphenol): Similar structure but with tert-octyl groups instead of tert-pentyl groups.
2,2’-Thiobis(4-methylphenol): Contains methyl groups instead of tert-pentyl groups.
Uniqueness
2,2’-Thiobis(4-tert-pentylphenol) is unique due to its specific tert-pentyl substitution, which imparts distinct steric and electronic properties. This makes it particularly effective as a stabilizer and antioxidant compared to its analogs .
Biological Activity
2,2'-Thiobis(4-tert-pentylphenol) (also known as TBPP) is a chemical compound belonging to the class of alkylphenols. This compound is notable for its potential biological activities, particularly in the context of toxicity and endocrine disruption.
Chemical Structure and Properties
- Chemical Formula : C22H30O2S
- Molecular Weight : 358.54 g/mol
- CAS Number : 120-95-6
The compound features two 4-tert-pentylphenol groups connected by a sulfur atom, which significantly influences its biological properties.
Toxicity
Research indicates that TBPP exhibits low acute oral toxicity. An oral LD50 greater than 2000 mg/kg has been reported in studies involving rats, suggesting a relatively low risk of acute toxicity through ingestion . However, it is classified as a skin sensitizer, indicating potential allergic reactions upon dermal exposure .
Endocrine Disruption
TBPP has been investigated for its endocrine-disrupting properties. Studies have shown that compounds structurally similar to TBPP can exhibit weak estrogenic activity. In particular, 4-tert-pentylphenol has demonstrated weak estrogenic effects in various assays, although TBPP's specific estrogenic activity remains less characterized .
Reproductive Toxicity
Preliminary studies suggest potential reproductive toxicity associated with TBPP. While direct data on TBPP is limited, related compounds like 4-tert-butylphenol have shown adverse effects on reproductive health in animal models. For instance, prenatal exposure to related phenolic compounds has been linked to developmental issues such as reduced fetal body weight and skeletal malformations .
Case Studies and Research Findings
- Acute Toxicity Study : In a controlled study, rats exposed to high doses of TBPP did not exhibit significant systemic toxicity or mortality, reinforcing the notion of low acute toxicity .
- Endocrine Activity Assessment : A series of screening studies indicated that while TBPP may not exhibit strong androgenic effects, there is evidence of weak estrogenic activity that warrants further investigation into its potential impact on hormonal balance in exposed organisms .
- Reproductive Impact Analysis : A review of related phenolic compounds highlighted the need for more comprehensive reproductive toxicity studies on TBPP itself. The existing literature suggests that phenolic compounds can disrupt normal reproductive functions in various species due to their hormonal mimicry .
Environmental Impact
TBPP and similar alkylphenols are persistent in the environment and can bioaccumulate in aquatic organisms. Their presence in wastewater effluents raises concerns regarding their ecological impact and potential for endocrine disruption in wildlife .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]sulfanyl-4-(2-methylbutan-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-7-21(3,4)15-9-11-17(23)19(13-15)25-20-14-16(10-12-18(20)24)22(5,6)8-2/h9-14,23-24H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLAEFSCWNZMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243360 | |
Record name | 2,2'-Thiobis(4-tert-pentylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-26-0 | |
Record name | 2,2′-Thiobis[4-(1,1-dimethylpropyl)phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Thiobis(4-tert-pentylphenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Thiobis(4-tert-pentylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-thiobis[4-tert-pentylphenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2′-Thiobis[4-tert-pentylphenol] | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2J7J95LZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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